5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide

[3+2] cycloaddition dipolarophile electrophilicity heterocyclic synthesis

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide (CAS 2137534-81-5) is a sulfur-containing heterocyclic building block belonging to the 3,4-dihydro-2H-thiopyran 1,1-dioxide class, distinguished by a trifluoromethyl (-CF₃) substituent at the 5-position of the vinyl sulfone moiety. The compound has a molecular formula of C₆H₇F₃O₂S and a molecular weight of 200.18 g/mol, and is typically supplied at a minimum purity of 95%.

Molecular Formula C6H7F3O2S
Molecular Weight 200.18
CAS No. 2137534-81-5
Cat. No. B2584578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide
CAS2137534-81-5
Molecular FormulaC6H7F3O2S
Molecular Weight200.18
Structural Identifiers
SMILESC1CC(=CS(=O)(=O)C1)C(F)(F)F
InChIInChI=1S/C6H7F3O2S/c7-6(8,9)5-2-1-3-12(10,11)4-5/h4H,1-3H2
InChIKeyYWXBSFMFEKVJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide: Procurement-Grade Chemical Identity and Core Attributes


5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide (CAS 2137534-81-5) is a sulfur-containing heterocyclic building block belonging to the 3,4-dihydro-2H-thiopyran 1,1-dioxide class, distinguished by a trifluoromethyl (-CF₃) substituent at the 5-position of the vinyl sulfone moiety [1]. The compound has a molecular formula of C₆H₇F₃O₂S and a molecular weight of 200.18 g/mol, and is typically supplied at a minimum purity of 95% . Its structure combines an electrophilic α,β-unsaturated cyclic sulfone with the strong electron-withdrawing character of the trifluoromethyl group, creating a reactive heterocyclic scaffold [2].

Why Generic 3,4-Dihydro-2H-thiopyran 1,1-Dioxides Cannot Replace the 5-Trifluoromethyl Analog


Substituting 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide with a non-fluorinated or differently substituted 3,4-dihydro-2H-thiopyran 1,1-dioxide will fundamentally alter the electronic landscape of the α,β-unsaturated sulfone system because the -CF₃ group exerts a powerful electron-withdrawing effect (-I) that directly governs the electrophilicity of the vinyl sulfone double bond [1]. This modified electrophilicity is the critical parameter that dictates reaction rates, regioselectivity, and product outcomes in the cycloaddition chemistries for which this scaffold is employed, making simple substitution an unacceptable risk for process reproducibility [2]. The quantitative performance gaps are detailed in Section 3.

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide Against Closest Analogs


Chemoselectivity Control in [3+2] Cycloaddition with Diazomethane: 5-CF₃ vs. Non-Fluorinated Cyclic Vinyl Sulfone

The 5-trifluoromethyl-substituted scaffold 3a (the 2H-thiete S,S-dioxide) and 3b (the 2,3-dihydrothiophene S,S-dioxide) demonstrated clean reactivity with diazomethane, yielding predominant Δ¹-pyrazoline cycloadducts with high conversion, whereas the larger ring 3c (the 3,4-dihydro-2H-thiopyran S,S-dioxide bearing the 5-CF₃ group) showed markedly lower conversion under identical conditions [1]. The regioisomeric ratio of the cycloadducts was also found to decrease as the ring size of the cyclic vinyl sulfone increased, indicating a quantifiable divergence in reaction outcome governed by the combined influence of the CF₃ group and ring geometry [2].

[3+2] cycloaddition dipolarophile electrophilicity heterocyclic synthesis

Inherent Electronic Tuning: Trifluoromethyl vs. Methyl/Chloro Substituents on the Thiopyran Dioxide Core

The Hammett substituent constant (σₚ) for the -CF₃ group is +0.54, indicative of a strong electron-withdrawing nature, while a 5-methyl analog has an inductive donor effect (σₘ for CH₃ is -0.07) and a 5-chloro substituent has a competing resonance (+M) and inductive (-I) profile (σₚ = +0.23) [1]. This means the 5-CF₃ derivative depresses the LUMO energy of the vinyl sulfone by approximately 0.4–0.6 eV relative to a 5-Me analog, a class-level inference supported by computational studies on related α,β-unsaturated carbonyl and sulfonyl systems [2].

electronic effect substituent constant structure-activity relationship

Impact of 5-CF₃ on Lipophilicity and Chromatographic Retention vs. 5-H Analog

The introduction of a single -CF₃ group increases the calculated logP (cLogP) of the 3,4-dihydro-2H-thiopyran 1,1-dioxide core by approximately +0.9 log units relative to the unsubstituted parent [1]. This class-level effect is derived from the well-characterized Hansch π constant for -CF₃ (π = 0.88), applied to the thiopyran dioxide scaffold [2]. The measured retention time on a standard C18 reversed-phase HPLC column is expected to be approximately 1.5-2.0 times longer for the 5-CF₃ derivative compared to the 5-H parent, under isocratic 50% acetonitrile/water conditions.

lipophilicity ADME property chromatographic behavior

Procurement-Relevant Application Scenarios for 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide


Selective [3+2] Cycloaddition Library Synthesis

Based on its distinct reactivity profile with diazo compounds, this compound is the building block of choice for constructing CF₃-decorated dihydrothiopyrano-pyrazoline libraries when a slower, more controllable reaction rate is desired to achieve regiospecific outcomes [1]. The low conversion of the 6-membered ring CF₃-vinyl sulfone (3c) in diazomethane cycloaddition (vs. 4- and 5-membered analogs) provides a kinetic differentiation window that can be exploited for chemoselective sequential bioconjugation or fragment-based drug discovery [2].

Electrophilic Warhead in Covalent Inhibitor Design

The strongly electron-poor vinyl sulfone unit, activated by the -CF₃ group (σₚ = +0.54), presents a soft electrophilic center suitable for targeting catalytic cysteine residues in kinases and deubiquitinases (DUBs) [1]. The higher electrophilicity compared to 5-Me or 5-H analogs translates to a faster second-order rate constant for thiol addition, which is critical for achieving rapid target engagement in cellular assays [2].

Fluorinated Building Block for Photoresist Resin Development

Thiopyran dioxide derivatives with trifluoromethyl pendants have been disclosed as monomer units that alter the refractive index and alkaline dissolution rate of 193 nm immersion lithography resists [1]. The combination of high fluorine content and the polarizable sulfone group allows precise tuning of pattern collapse resistance without sacrificing transparency, a requirement for sub-45 nm node semiconductor manufacturing [2].

Quote Request

Request a Quote for 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.